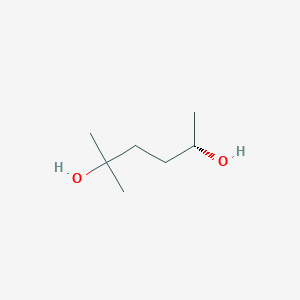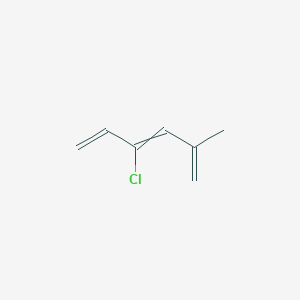
4-Chloro-2-methylhexa-1,3,5-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-methylhexa-1,3,5-triene is an organic compound with the molecular formula C7H9Cl. It is a derivative of hexa-1,3,5-triene, where a chlorine atom is substituted at the fourth position and a methyl group at the second position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-methylhexa-1,3,5-triene typically involves the chlorination of 2-methylhexa-1,3,5-triene. This can be achieved through the reaction of 2-methylhexa-1,3,5-triene with chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a higher yield and purity of the compound. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products .
化学反応の分析
Types of Reactions
4-Chloro-2-methylhexa-1,3,5-triene undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can undergo electrophilic addition reactions due to the presence of conjugated double bonds. For example, it can react with hydrogen halides to form addition products.
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various products.
Common Reagents and Conditions
Electrophilic Addition: Hydrogen halides (e.g., HCl, HBr) in the presence of a catalyst.
Substitution Reactions: Nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Electrophilic Addition: Formation of 4-chloro-2-methylhexane derivatives.
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Formation of alcohols, ketones, or alkanes depending on the reaction conditions.
科学的研究の応用
4-Chloro-2-methylhexa-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-chloro-2-methylhexa-1,3,5-triene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions, where the double bonds react with electrophiles, leading to the formation of addition products. The chlorine atom can also participate in substitution reactions, where it is replaced by other nucleophiles. These reactions are facilitated by the conjugated system of double bonds, which stabilizes the transition states and intermediates .
類似化合物との比較
Similar Compounds
2-Methylhexa-1,3,5-triene: Lacks the chlorine substitution, making it less reactive in electrophilic addition reactions.
4-Chlorohexa-1,3,5-triene: Similar structure but without the methyl group, leading to different reactivity and properties.
Hexa-1,3,5-triene: The parent compound without any substitutions, showing different chemical behavior.
Uniqueness
4-Chloro-2-methylhexa-1,3,5-triene is unique due to the presence of both a chlorine atom and a methyl group, which significantly influence its reactivity and properties. The chlorine atom makes it more reactive towards nucleophiles, while the methyl group provides steric hindrance, affecting the overall reactivity and stability of the compound .
特性
CAS番号 |
57833-37-1 |
|---|---|
分子式 |
C7H9Cl |
分子量 |
128.60 g/mol |
IUPAC名 |
4-chloro-2-methylhexa-1,3,5-triene |
InChI |
InChI=1S/C7H9Cl/c1-4-7(8)5-6(2)3/h4-5H,1-2H2,3H3 |
InChIキー |
LITWLDWCURSGIN-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C=C(C=C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


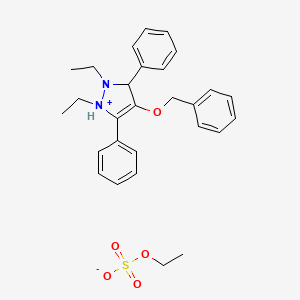

![1-[(10-Bromodecyl)oxy]-4-chloro-5-methyl-2-(propan-2-yl)benzene](/img/structure/B14616720.png)
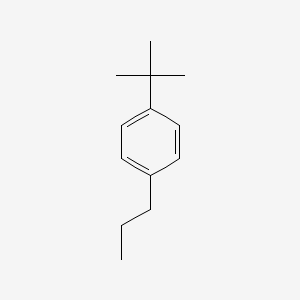
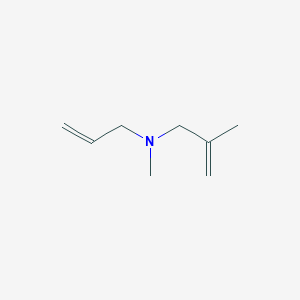
![N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-3-carboxamide](/img/structure/B14616729.png)

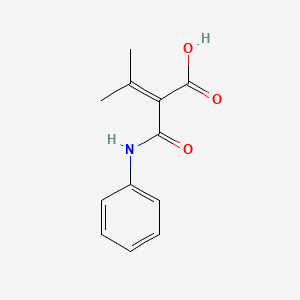
![3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-2(1H)-one](/img/structure/B14616746.png)
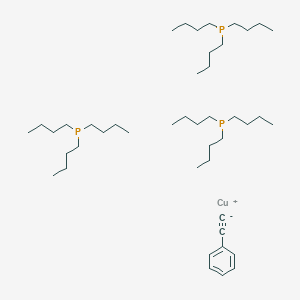

![4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14616761.png)

